molecular formula C16H18N2O2 B1384978 N-(3-Aminophenyl)-3-propoxybenzamide CAS No. 1020722-71-7

N-(3-Aminophenyl)-3-propoxybenzamide

Cat. No.: B1384978
CAS No.: 1020722-71-7
M. Wt: 270.33 g/mol
InChI Key: YQLJIHZERKTWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a propoxybenzamide structure

Biochemical Analysis

Biochemical Properties

N-(3-Aminophenyl)-3-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lysine-specific demethylase 1, an enzyme that regulates histone methylation . This interaction is crucial as it influences gene expression and cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, its interaction with lysine-specific demethylase 1 results in the inhibition of the enzyme’s activity, leading to changes in histone methylation and gene expression . This compound may also interact with other proteins and enzymes, further influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-3-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenol and 3-propoxybenzoic acid.

    Amidation Reaction: The 3-aminophenol is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the propoxy group, which may affect its solubility and reactivity.

    N-(4-Aminophenyl)-3-propoxybenzamide: The amino group is positioned differently, potentially altering its interaction with targets.

    N-(3-Aminophenyl)-4-propoxybenzamide: The propoxy group is attached at a different position, influencing its chemical behavior.

Uniqueness: N-(3-Aminophenyl)-3-propoxybenzamide is unique due to the specific positioning of the aminophenyl and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-aminophenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLJIHZERKTWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.